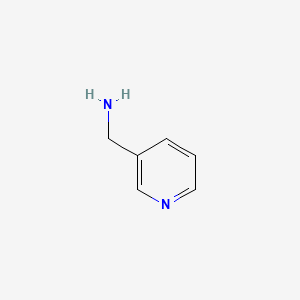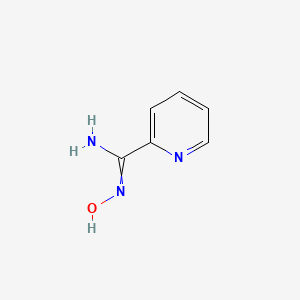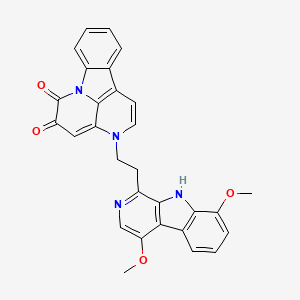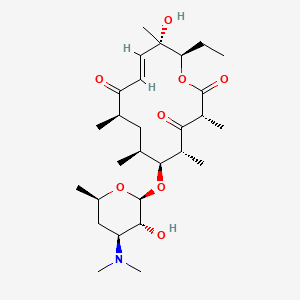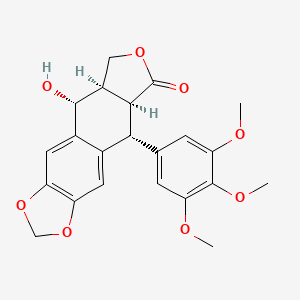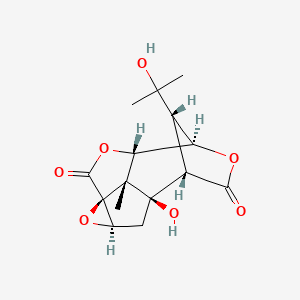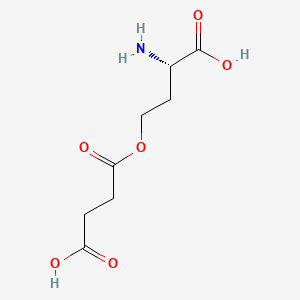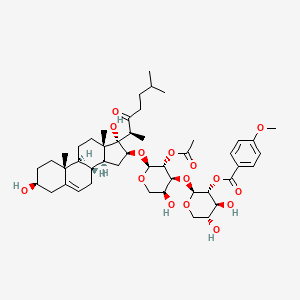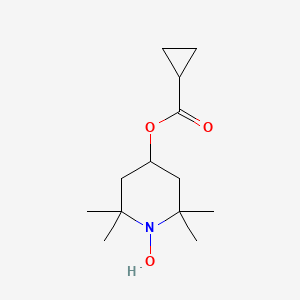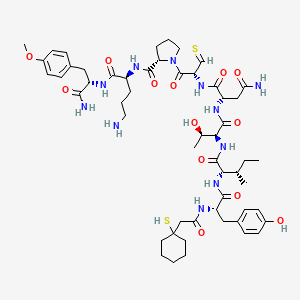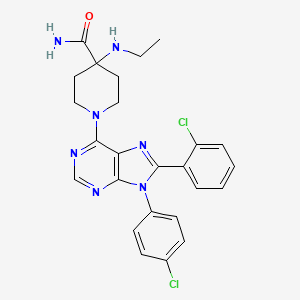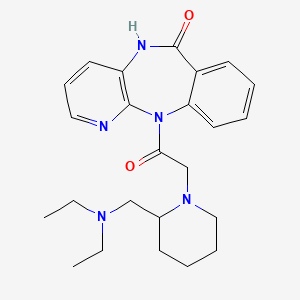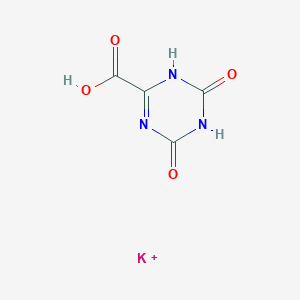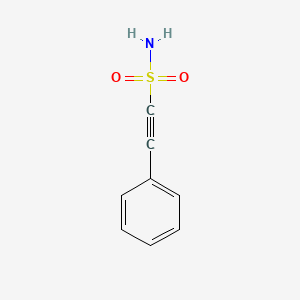
Pifithrin-
概要
説明
ピフィスリン-μは、2-フェニルエチニルスルホンアミドとしても知られており、熱ショックタンパク質70と腫瘍タンパク質p53を標的とする低分子阻害剤です。抗腫瘍性と神経保護作用が期待されており、広く研究されています。 ピフィスリン-μは、腫瘍タンパク質p53がミトコンドリアに結合することを阻害することで、Bcl-xLやBcl-2などの抗アポトーシスタンパク質への親和性を低下させることが知られています .
2. 製法
合成経路と反応条件: ピフィスリン-μの合成は、複数段階のプロセスで行われます。 改善された合成経路の1つには、以下のステップが含まれています :
出発物質: 合成は、2-フェニルエチニルスルホンアミドの調製から始まります。
反応条件: 反応には、特定の試薬と触媒を、制御された温度と圧力条件下で使用します。
精製: 最終生成物は、再結晶化やクロマトグラフィーなどの技術を使用して精製され、高純度を実現します。
工業生産方法: ピフィスリン-μの工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、品質と収量の一貫性を確保するために、工業用グレードの試薬と機器が使用されます。 生産は、安全性と有効性を確保するために、規制基準に従って行われます .
作用機序
ピフィスリン-μは、腫瘍タンパク質p53がミトコンドリアに結合することを阻害することで、Bcl-xLやBcl-2などの抗アポトーシスタンパク質への親和性を低下させることで、効果を発揮します。この阻害は、アポトーシス経路の活性化を防ぎ、がん細胞の細胞周期停止とアポトーシスをもたらします。 さらに、ピフィスリン-μは、タンパク質恒常性とストレス応答において重要な役割を果たす熱ショックタンパク質70を阻害します .
類似化合物:
ピフィスリン-α: 腫瘍タンパク質p53の別の阻害剤ですが、分子標的と経路が異なります。
ピフィスリン-β: ピフィスリン-αと同様に、腫瘍タンパク質p53を阻害しますが、化学的性質が異なります。
ピフィスリン-μのユニークさ: ピフィスリン-μは、腫瘍タンパク質p53と熱ショックタンパク質70の両方を二重に阻害するというユニークな特徴を持っています。
生化学分析
Biochemical Properties
Pifithrin-mu plays a crucial role in biochemical reactions by interacting with several key biomolecules. It inhibits the binding of p53 to mitochondria, thereby reducing its affinity for anti-apoptotic proteins such as Bcl-xL and Bcl-2 . Additionally, this compoundmu inhibits HSP70, a chaperone protein involved in protein folding and protection against stress . These interactions lead to the suppression of p53-dependent apoptosis and modulation of cellular stress responses.
Cellular Effects
This compoundmu has profound effects on various cell types and cellular processes. It induces the formation of stress granules, which are cytoplasmic protein-RNA condensates that assemble in response to cellular stress . This compound also affects cell signaling pathways by reducing the activation of 5′-AMP-activated protein kinase (AMPK) and activating the pro-survival protein kinase Akt . Long-term treatment with this compoundmu can lead to a marked loss of cell viability . In cancer cells, this compoundmu enhances the antitumor effects of hyperthermia by inhibiting HSP70 and inducing cell death .
Molecular Mechanism
The molecular mechanism of this compoundmu involves its inhibition of p53 and HSP70. By preventing p53 from binding to mitochondria, this compoundmu reduces mitochondrial dysfunction and apoptosis induced by cellular stressors such as cisplatin . This compound also inhibits the interaction between p53 and apoptosis-inducing factor (AIF), thereby preventing p53-mediated apoptosis . Additionally, this compoundmu binds to both p53 and Bcl-xL, further modulating apoptotic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compoundmu change over time. This compound has been shown to induce stress granule formation in a time-dependent manner, with the properties of these granules determined by the duration of treatment . This compoundmu also exhibits stability and degradation characteristics that influence its long-term effects on cellular function. For example, it selectively kills cancer cells via a caspase-independent mechanism involving increased protein aggregation and impairment of the autophagy-lysosomal system .
Dosage Effects in Animal Models
The effects of this compoundmu vary with different dosages in animal models. In a mouse model of chemotherapy-induced peripheral neuropathy, this compoundmu demonstrated neuroprotective effects by preventing mitochondrial p53 accumulation and subsequent mitochondrial dysfunction . In prostate cancer models, the combination of this compoundmu with hyperthermia significantly inhibited tumor growth, with the compound showing enhanced efficacy at suboptimal doses . High doses of this compoundmu may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compoundmu is involved in several metabolic pathways, primarily through its interaction with HSP70 and p53. By inhibiting HSP70, this compoundmu affects protein homeostasis and stress responses . This compound also influences metabolic flux and metabolite levels by modulating the activity of key enzymes and signaling pathways. For instance, this compoundmu reduces the activation of AMPK, a central regulator of cellular energy homeostasis .
Transport and Distribution
Within cells and tissues, this compoundmu is transported and distributed through interactions with various transporters and binding proteins. It binds to p53 and Bcl-xL, preventing their interaction with other biomolecules and modulating their localization . This compoundmu’s distribution within cells is influenced by its ability to inhibit HSP70, which plays a role in protein transport and localization .
Subcellular Localization
This compoundmu’s subcellular localization is primarily determined by its interactions with p53 and HSP70. By preventing p53 from binding to mitochondria, this compoundmu influences mitochondrial function and apoptosis . Additionally, this compound induces the formation of stress granules in the cytoplasm, affecting cellular stress responses and signaling pathways . The subcellular localization of this compoundmu is crucial for its activity and function, as it determines the specific cellular processes and pathways that are modulated by this compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pifithrin-mu involves a multi-step process. One of the improved synthetic routes includes the following steps :
Starting Material: The synthesis begins with the preparation of 2-phenylethynesulfonamide.
Reaction Conditions: The reaction involves the use of specific reagents and catalysts under controlled temperature and pressure conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods: Industrial production of this compoundmu follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The production is carried out in compliance with regulatory standards to ensure safety and efficacy .
化学反応の分析
反応の種類: ピフィスリン-μは、以下のものを含む、さまざまな化学反応を起こします。
酸化: ピフィスリン-μは、特定の条件下で酸化され、酸化誘導体になります。
還元: また、還元反応を起こし、還元型を生成します。
置換: ピフィスリン-μは、置換反応に参加し、官能基が他の基に置換されます。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 目的とする置換反応に応じて、さまざまな求核剤または求電子剤を使用できます。
生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりスルホン酸誘導体が生成されるのに対し、還元によりスルホンアミド誘導体が生成されます .
4. 科学研究への応用
ピフィスリン-μは、以下のものを含む、幅広い科学研究への応用があります :
化学: 熱ショックタンパク質70と腫瘍タンパク質p53の阻害を研究するためのツール化合物として使用されます。
生物学: ピフィスリン-μは、細胞生物学研究で、細胞周期停止、アポトーシス、細胞遊走への影響を調査するために使用されます。
医学: 腫瘍タンパク質p53と熱ショックタンパク質70を阻害する能力から、がん治療に潜在的な治療的応用があります。
産業: ピフィスリン-μは、熱ショックタンパク質70と腫瘍タンパク質p53を標的とする新規医薬品や治療薬の開発に使用されます。
科学的研究の応用
Pifithrin-mu has a wide range of scientific research applications, including :
Chemistry: It is used as a tool compound to study the inhibition of heat shock protein 70 and tumor protein p53.
Biology: this compoundmu is employed in cell biology studies to investigate its effects on cell cycle arrest, apoptosis, and cell migration.
Medicine: It has potential therapeutic applications in cancer treatment due to its ability to inhibit tumor protein p53 and heat shock protein 70.
Industry: this compoundmu is used in the development of new drugs and therapeutic agents targeting heat shock protein 70 and tumor protein p53.
類似化合物との比較
Pifithrin-alpha: Another inhibitor of tumor protein p53, but with different molecular targets and pathways.
This compoundbeta: Similar to this compoundalpha, it also inhibits tumor protein p53 but has distinct chemical properties.
Uniqueness of this compoundMu: this compoundmu is unique due to its dual inhibition of both tumor protein p53 and heat shock protein 70.
特性
IUPAC Name |
2-phenylethynesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUZYEMRHCMVTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40316450 | |
| Record name | 2-Phenylethynesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40316450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64984-31-2 | |
| Record name | 2-Phenylethynesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64984-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 303580 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064984312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 64984-31-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303580 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenylethynesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40316450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethynesulfonamide, 2-phenyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



